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molecular formula C4F8O B1598572 Octafluoro-2-butanone CAS No. 337-20-2

Octafluoro-2-butanone

Cat. No. B1598572
M. Wt: 216.03 g/mol
InChI Key: QJPLLYVRTUXAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06630075B2

Procedure details

1341 g of sec-butyl acetate was fluorinated using essentially the same procedure as described in U.S. Pat. No. 5,488,142 (Fall et al.). The resulting perfluorinated ester (688 g) was isolated from the reaction mixture by fractionation. The ester was then decomposed according to the method described by Moore in U.S. Pat. No. 5,466,877 wherein the ester was added dropwise to a 1-liter, 3-neck flask equipped with a magnetic stirrer, dry ice condenser and temperature probe containing 0.5 mL of pyridine. The pot temperature was maintained at about −10° C., during which time the conversion to the ketone occurred. The gaseous ketone product was fractionated to give 435 g. of 1,1,1,3,3,4,4,4-octafluoro-butan-2-one, having a boiling point of 0° C., with purity of 99.7% as determined by gas chromatography and mass spectroscopy.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3](=[O:11])[C:4]([F:10])([F:9])[C:5]([F:8])([F:7])[F:6]>N1C=CC=CC=1>[C:2]([C:3]([C:4]([C:5]([F:6])([F:7])[F:8])([F:9])[F:10])=[O:11])([F:13])([F:12])[F:1].[F:1][C:2]([F:12])([F:13])[C:3](=[O:11])[C:4]([F:10])([F:9])[C:5]([F:8])([F:7])[F:6] |f:2.3|

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(C(F)(F)F)(F)F)=O)(F)F
Step Six
Name
Quantity
0.5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer, dry ice condenser
CUSTOM
Type
CUSTOM
Details
to give 435 g

Outcomes

Product
Name
Type
Smiles
C(F)(F)(F)C(=O)C(F)(F)C(F)(F)F.FC(C(C(C(F)(F)F)(F)F)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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